molecular formula C24H21ClN2O3 B2982836 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide CAS No. 951505-54-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2982836
CAS No.: 951505-54-7
M. Wt: 420.89
InChI Key: KEQDHJUJFIASCW-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This chemically complex molecule features a tetrahydroquinoline core scaffold, a structural motif found in compounds with a wide range of documented biological activities. The specific arrangement of its benzyl, oxo, and chlorophenoxy acetamide substituents suggests potential for diverse research applications. While the precise mechanism of action for this exact compound requires further characterization, related tetrahydroquinoline and acetamide-containing compounds have demonstrated various bioactivities in scientific literature. Structurally similar N-substituted tetrahydroquinoline derivatives have been investigated as modulators of cellular pathways . Furthermore, acetamide phenoxy derivatives, such as the osteoclastogenesis inhibitor PPOAC-Bz, have shown potent biological effects by suppressing specific cellular differentiation processes, highlighting the research potential of this chemical class . The presence of the 1-benzyl group is of particular note, as this moiety is found in endogenous compounds like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), which has been studied for its neurotoxic effects and ability to disturb dopamine metabolism, providing a foundation for research in neuroscience applications . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the safety data sheet and handle this compound with appropriate precautions.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c25-19-7-10-21(11-8-19)30-16-23(28)26-20-9-12-22-18(14-20)6-13-24(29)27(22)15-17-4-2-1-3-5-17/h1-5,7-12,14H,6,13,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQDHJUJFIASCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, green chemistry principles are often applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

This compound has significant applications in various scientific fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound 25 (N-(2–1-[2-(4-Chlorophenoxy)phenylamino]ethyl)phenyl)ethylamine)

  • Structure: Lacks the tetrahydroquinoline core; instead, it incorporates a phenyl-ethylamine backbone with a 4-chlorophenoxy substituent.
  • Synthesis : Yield (19%) is significantly lower than that of other analogs, likely due to the complexity of forming the ethylamine linkage .
  • Key Difference: Absence of the tetrahydroquinoline ring may reduce planarity and π-stacking interactions critical for target binding.

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide ()

  • Structure: Shares the tetrahydroquinoline core but replaces the benzyl group with a methyl-acetamide chain.
  • Function: The simplified structure (molecular weight ~280 g/mol vs.

N-(4-(N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide ()

  • Structure : Introduces a sulfamoyl linker and a 3-methylphenyl group, increasing molecular complexity (C25H25N3O4S).
  • Implication : The sulfamoyl group may enhance hydrogen-bonding capacity compared to the acetamide in the target compound .

Substituent Variations

4-Chlorophenoxy Group Positioning

  • Target Compound: The 2-(4-chlorophenoxy)acetamide is directly linked to the tetrahydroquinoline core.
  • Compound 5 (): Features a 2-(4-chlorophenoxy)acetamide attached to an indole-carboxamide-phenyl backbone.

Benzyl vs. Allyl/Propargyl Substitutions

  • Compound 26 () : Uses an allyl group (yield: 57%), which may confer conformational flexibility absent in the rigid benzyl group of the target compound .
  • Compound 27 () : Incorporates a phenylethyl chain (yield: 14%), suggesting steric bulk may hinder synthesis efficiency .

Physicochemical Properties

  • Lipophilicity: The benzyl group in the target compound likely increases logP compared to non-aromatic analogs (e.g., Compound 8).
  • Molecular Weight : Higher molecular weight (~463 g/mol) compared to simpler analogs (e.g., ~280 g/mol for Compound 8) may impact bioavailability .

Research Implications and Limitations

  • Structural Insights: The 4-chlorophenoxy group and tetrahydroquinoline core are critical for bioactivity, but substituent choice (e.g., benzyl vs. sulfamoyl) modulates solubility and target engagement .
  • Data Gaps : Direct biological data (e.g., IC50 values, receptor binding) for the target compound are absent in the evidence, limiting functional comparisons.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the tetrahydroquinoline class, characterized by a complex structure that includes a benzyl group and a chlorophenoxy moiety. Its molecular formula is C25H24N2O4C_{25}H_{24}N_{2}O_{4}, with a molecular weight of approximately 416.477 g/mol. The presence of various functional groups suggests diverse biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. The compound's structure allows for interaction with key proteins involved in cell cycle regulation.
  • Protein Kinase Inhibition : It has been shown to inhibit certain protein kinases, which are critical in signaling pathways related to cancer progression and other diseases.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description References
Anticancer Inhibits proliferation in cancer cell lines.
Protein Kinase Inhibition Modulates signaling pathways relevant to tumor growth.
Antimicrobial Potential activity against various microbial strains.

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of various tetrahydroquinoline derivatives, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic use.

Case Study 2: Protein Kinase Interaction

A docking study revealed that the compound binds effectively to the ATP-binding site of protein kinases involved in cancer signaling pathways. This interaction suggests potential as a targeted therapy for specific cancers where these kinases are overexpressed.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : To assess the pharmacokinetics and bioavailability of the compound.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Combination Therapies : Investigating synergistic effects with existing anticancer agents.

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